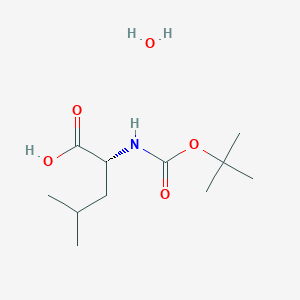

Boc-D-Leu-OH

Description

Chirality and Stereochemistry of D-Amino Acids in Synthetic Chemistry

Chirality, a term describing the "handedness" of a molecule, is a fundamental concept in stereochemistry. jpt.com Amino acids (with the exception of achiral glycine) exist as two non-superimposable mirror images known as enantiomers: the L- (levo, or left-handed) and D- (dextro, or right-handed) forms. wou.edunih.gov In the vast majority of biological systems, proteins are constructed exclusively from L-amino acids. jpt.comacs.org

While once considered "unnatural," D-amino acids are now recognized for their presence and vital roles in various organisms, such as in the cell walls of bacteria and as signaling molecules. nih.govacs.orgwikipedia.org This biological stereospecificity is critical in synthetic chemistry; enzymes and receptors within living organisms are highly selective and typically interact with only one enantiomer. jpt.com Consequently, the incorporation of D-amino acids like D-leucine into a peptide sequence is a deliberate strategy to create synthetic peptides with novel properties. This modification can lead to peptides with increased resistance to proteases (enzymes that degrade proteins), potentially extending their therapeutic window. The precise three-dimensional structure dictated by chirality is crucial, as an incorrect stereoisomer can result in a biologically inactive or even detrimental compound. jpt.com

Significance of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-Butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary shield for the α-amino group (Nα) of an amino acid. This protection is essential during the formation of a peptide bond, as it prevents the amino group of one amino acid from reacting with itself or other molecules in an uncontrolled manner, ensuring the orderly, stepwise elongation of the peptide chain. americanpeptidesociety.org

The key advantage of the Boc group lies in its chemical stability and selective removal. It is stable under a variety of reaction conditions, including those that are basic, but can be easily and cleanly removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This acid lability allows for the selective deprotection of the Nα-amino group without disturbing other acid-sensitive protecting groups that may be present on the amino acid side chains. researchgate.net The Boc protection strategy is particularly advantageous for the synthesis of hydrophobic peptides and those containing ester moieties. researchgate.netnih.govspringernature.com While historically associated with the use of hazardous hydrogen fluoride (B91410) (HF) for final cleavage from the synthesis resin, modern protocols have been refined to enhance safety and efficiency. researchgate.netspringernature.com

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-Butyloxycarbonyl (Acid-labile) | 9-fluorenylmethyloxycarbonyl (Base-labile) |

| Deprotection Condition | Moderate acid (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.orgpeptide.com | Base (e.g., Piperidine in DMF) americanpeptidesociety.org |

| Side-Chain Protection | Benzyl-based groups (removed by strong acid, e.g., HF) researchgate.net | Acid-labile groups (e.g., tert-butyl, trityl) researchgate.net |

| Final Cleavage from Resin | Strong acid (e.g., HF) researchgate.net | Moderate acid (e.g., TFA) americanpeptidesociety.org |

| Advantages | Good for hydrophobic peptides; less risk of racemization for certain residues. americanpeptidesociety.orgnih.gov | Milder overall conditions; compatible with automation; avoids use of HF. americanpeptidesociety.orgnih.gov |

Contextualizing Boc-D-Leu-OH within the Broader Field of Protected Amino Acids

This compound is a member of a large and diverse family of protected amino acids used as building blocks in organic synthesis. Within this family, it is classified as a non-proteinogenic, Nα-protected amino acid. Its utility stems from the specific attributes of its constituent parts:

The D-Leucine Core : The "D" configuration provides stereochemical uniqueness, leading to peptides with altered conformations and enhanced stability against enzymatic breakdown. guidechem.com The leucine (B10760876) side chain is aliphatic and hydrophobic, influencing the peptide's solubility and interaction with biological receptors. guidechem.com

The Boc Protecting Group : This group facilitates the controlled and sequential incorporation of the D-leucine residue into a growing peptide chain during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

Therefore, this compound is not merely a protected amino acid but a specialized tool. Researchers select it to introduce a hydrophobic D-amino acid at a specific position to modulate a peptide's structure and function. It is used in the synthesis of peptide libraries for drug screening and in the development of peptide-based therapeutics, where stability and specific receptor interactions are paramount. guidechem.comnbinno.com For instance, it is a key intermediate in the synthesis of antiviral drugs like atazanavir (B138) and various anti-cancer and anti-inflammatory agents. guidechem.com

| Property | Value |

|---|---|

| CAS Number | 16937-99-8 (anhydrous), 200937-17-3 (hydrate) chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₂₁NO₄ nih.gov |

| Molecular Weight | 231.29 g/mol (anhydrous basis) sigmaaldrich.comnih.gov |

| Appearance | White to off-white solid/powder chemicalbook.comsigmaaldrich.com |

| Melting Point | Approximately 88 °C chemicalbook.com |

| Solubility | Slightly soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol (B129727) chemicalbook.com |

| Stereochemistry | R-configuration nih.gov |

Historical Development and Evolution of this compound Applications in Research

The history of this compound is intrinsically linked to the development of modern peptide synthesis. The Boc protecting group was first introduced in 1957. chempep.com Its potential was quickly realized by R. Bruce Merrifield, who incorporated it into his revolutionary solid-phase peptide synthesis (SPPS) methodology in the early 1960s. nih.govpeptide.com Merrifield's introduction of the Boc/benzyl protection scheme in 1964 established Boc-protected amino acids as the standard for SPPS for several decades, a contribution for which he was awarded the Nobel Prize. peptide.com

In the 1970s, the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group was introduced, offering a chemically milder alternative to the acid-labile Boc group. nih.gov By the 1990s, the Fmoc/tBu strategy had surpassed Boc-based methods in popularity for many routine applications due to its gentler conditions and avoidance of strong acids like HF. americanpeptidesociety.orgnih.gov

Despite the prevalence of Fmoc chemistry, the Boc strategy and building blocks like this compound have retained a crucial role in specialized applications. Boc chemistry is often preferred for the synthesis of short peptides or sequences that are susceptible to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org The application of this compound has evolved from general peptide synthesis to being a critical component in the development of complex peptide therapeutics. Its incorporation is a key strategy for enhancing the metabolic stability and modifying the bioactivity of drug candidates, including antivirals, anti-cancer agents, and other novel biopharmaceuticals. guidechem.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXGYYOJGPFFJL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308165 | |

| Record name | tert-Butoxycarbonyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16937-99-8 | |

| Record name | tert-Butoxycarbonyl-D-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16937-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butoxycarbonyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Boc D Leu Oh

Canonical Synthesis Routes from D-Leucine Precursors

The synthesis of Boc-D-Leu-OH, a crucial building block in peptide chemistry, typically originates from the naturally occurring D-isomer of leucine (B10760876). medchemexpress.com The standard synthetic pathway involves a two-step process: the protection of the carboxylic acid group via esterification, followed by the protection of the α-amino group with the tert-butoxycarbonyl (Boc) moiety.

Methyl Esterification of D-Leucine

The initial step in the canonical synthesis involves the esterification of the carboxylic acid functional group of D-leucine. This is commonly achieved by reacting D-leucine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This reaction converts the carboxylic acid to a methyl ester, which serves to protect it from participating in subsequent reactions. The resulting compound is D-leucine methyl ester. This protection strategy is temporary, as the ester can be hydrolyzed back to a carboxylic acid at a later stage in the synthetic sequence. While specific protocols for D-leucine are part of standard organic chemistry practice, the general method for amino acid esterification is widely applied. orgsyn.orgmdpi.comresearchgate.net

Boc Protection of the α-Amino Group using Boc Anhydride (B1165640)

Following the protection of the carboxyl group, the α-amino group of the D-leucine methyl ester is protected using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)₂O). wikipedia.orgvaia.com This reaction is typically carried out under basic conditions. ottokemi.com A common procedure involves dissolving the amino acid in a solvent mixture, such as dioxane and water or acetone (B3395972) and water, and adding a base like triethylamine (B128534) or sodium bicarbonate. google.comnih.gov The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. vaia.comjk-sci.com This leads to the formation of a carbamate (B1207046) linkage, yielding the N-Boc protected amino acid. wikipedia.org The reaction is generally efficient and results in high yields of the desired product. google.com After the protection step, the methyl ester is saponified (hydrolyzed) under basic conditions to yield the final product, this compound.

The table below outlines a typical reaction scheme for the Boc protection of an amino acid.

| Step | Reagents & Conditions | Purpose |

| 1. Dissolution | Amino acid (e.g., D-Leucine) is dissolved in a mixture of dioxane and water (1:1). | To create a suitable reaction medium. |

| 2. Basification | Triethylamine (Et₃N) is added. | To deprotonate the amino group, making it more nucleophilic. |

| 3. Boc Addition | Di-tert-butyl dicarbonate ((Boc)₂O) is added at 0 °C, and the reaction is stirred for several hours at room temperature. | To introduce the Boc protecting group onto the α-amino group. nih.gov |

| 4. Workup | The solvent is evaporated, and the pH is adjusted to 2-3 with KHSO₄ solution. The product is then extracted with an organic solvent. | To isolate the Boc-protected amino acid. nih.gov |

Advanced Synthetic Approaches and Innovations

Beyond the classical solution-phase synthesis, this compound is a key reagent in modern, advanced synthetic techniques, particularly in solid-phase peptide synthesis (SPPS), where its properties are leveraged for the efficient construction of complex peptides. chemimpex.comchemimpex.com

Solid-Phase Synthesis Techniques Utilizing this compound

In solid-phase peptide synthesis (SPPS), an amino acid is covalently attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. nih.govbeilstein-journals.org this compound is frequently used in Boc-based SPPS. sigmaaldrich.com The synthesis begins by anchoring the first Boc-protected amino acid, which can be this compound, to the resin, often a Merrifield or PAM resin. chempep.com For instance, Boc-Leu-polystyrene can serve as the starting point for peptide assembly. researchgate.net Each synthesis cycle involves two main steps: the removal of the acid-labile Boc group, typically with trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid in the sequence. chempep.comresearchgate.net

The table below summarizes the key stages in a typical Boc-SPPS cycle.

| Stage | Procedure | Reagents |

| Deprotection | The N-terminal Boc group is removed from the resin-bound peptide. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). chempep.com |

| Neutralization | The resulting trifluoroacetate (B77799) salt is neutralized to free the terminal amine. | Base, such as Diisopropylethylamine (DIPEA). |

| Coupling | The next Boc-amino acid (e.g., this compound) is activated and coupled to the N-terminus. | Coupling reagents like DCC/HOBt or PyBOP. researchgate.netresearchgate.net |

| Washing | The resin is washed to remove excess reagents and by-products. | Solvents like Dichloromethane (DCM) and Isopropanol (IPA). chempep.com |

Microwave-Assisted Solid-Phase Peptide Synthesis in Aqueous Media

A significant innovation in SPPS is the use of microwave irradiation to accelerate the synthesis process. acs.orgresearchgate.net Microwave-assisted solid-phase peptide synthesis (MA-SPPS) dramatically reduces reaction times for both the coupling and deprotection steps, often from hours to minutes. researchgate.netresearchgate.netmdpi.com Research has demonstrated the successful application of microwave energy in aqueous media, presenting a more environmentally friendly alternative to traditional organic solvents. mdpi.comresearchgate.net In this context, Boc-amino acids, including this compound, have been used effectively. For example, the synthesis of Leu-enkephalin was demonstrated using a water-based microwave-assisted protocol with Boc-amino acid nanoparticles. mdpi.comresearchgate.net The microwave irradiation facilitates rapid reactions on the resin in water, with coupling steps completed in as little as 3 minutes at 70°C. mdpi.com

Use of Boc-Amino Acid Nanoparticles in Aqueous Synthesis

A major challenge for peptide synthesis in water is the poor solubility of common protected amino acids like this compound. mdpi.comrsc.org To overcome this, researchers have developed a method utilizing water-dispersible Boc-amino acid nanoparticles. researchgate.netcsic.es These nanoparticles are prepared by pulverizing the Boc-amino acids using a ball mill in the presence of a dispersion agent. rsc.orgcsic.es The resulting Boc-amino acid nanoparticles typically have a size range of 500 to 750 nm. researchgate.netrsc.orgcsic.es These suspended nanoparticles can be used directly in aqueous SPPS, including microwave-assisted methods, overcoming solubility issues and enhancing reaction efficiency. nih.govmdpi.com This technology has been successfully applied to the synthesis of various peptides, demonstrating high yields and purity. mdpi.comcsic.es

The table below details research findings on the synthesis of Leu-Enkephalin using this advanced method.

| Peptide | Synthesis Method | Key Reagents | Coupling Time | Purity | Reference |

| Leu-Enkephalin | Aqueous MA-SPPS with Boc-amino acid nanoparticles | Boc-amino acid nanoparticles, DMTMM, HMBA-PEG resin | 3 min per coupling | High purity single peak in HPLC | mdpi.com |

| Leu-Enkephalin | Aqueous SPPS with Boc-amino acid nanoparticles | Boc-amino acid nanoparticles, DMT-MM, NMM | N/A | 89% yield | csic.es |

Compatibility with Various Resins (e.g., HMBA-PEG grafted resin)

In solid-phase peptide synthesis (SPPS), the choice of resin is crucial for the successful assembly of a peptide chain. This compound has demonstrated compatibility with a variety of resins, a key factor in its widespread use. One notable example is the 4-hydroxymethylbenzoic acid (HMBA) linker attached to a polyethylene (B3416737) glycol (PEG) grafted resin. mdpi.comrsc.org This type of resin is particularly advantageous for Boc chemistry. mdpi.com

The PEG component of the resin imparts a high swelling capacity in a range of solvents, including polar ones like water, which is not typical for traditional polystyrene resins. mdpi.comiris-biotech.de This feature is beneficial for syntheses conducted in aqueous media. The HMBA linker itself is stable under the acidic conditions used for Boc deprotection but can be cleaved by various nucleophiles, allowing for the synthesis of C-terminally modified peptides such as alcohols, esters, and amides. iris-biotech.depeptide.com

For instance, in the synthesis of the model peptide Leu-enkephalin, Boc-Leu-OH was successfully loaded onto an HMBA-PEG grafted resin using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) in dimethylformamide (DMF). mdpi.com This demonstrates the practical utility of this resin system in conjunction with Boc-protected amino acids like this compound.

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is a powerful technique, solution-phase peptide synthesis (SolPS) remains a relevant and often necessary methodology, particularly for the large-scale production of peptides and for sequences that are challenging to assemble on a solid support. mdpi.com this compound is readily incorporated into peptide chains using solution-phase techniques.

A common strategy in SolPS involves the activation of the carboxylic acid of a Boc-protected amino acid, which then reacts with the free amine of another amino acid or peptide fragment. google.com For example, in the synthesis of leuprolide intermediates, this compound was coupled with other amino acid esters. google.com One specific instance involved the saponification of Boc-D-Leu-Leu-OAllyl to yield Boc-D-Leu-Leu-OH, which was then used in a subsequent coupling step. google.com This highlights the stepwise nature of SolPS, where protected dipeptides or larger fragments are created and then combined. The process often involves an excess of the activated carboxylic component to drive the reaction to completion, followed by quenching of the excess reagent. google.com

Synthesis of this compound Derivatives (e.g., Boc-N-Me-D-Leu-OH)

The modification of amino acid side chains and backbones is a common strategy to enhance the pharmacological properties of peptides. N-methylation is a particularly important modification. The synthesis of N-methylated derivatives of this compound, such as Boc-N-Me-D-Leu-OH, is a key step in creating these modified peptides. mdpi.comsigmaaldrich.comambeed.commedchemexpress.com

Methylation Reactions for N-Methylated Derivatives

A direct method for the N-methylation of this compound involves the use of a strong base and a methylating agent. mdpi.com A well-established procedure utilizes sodium hydride (NaH) to deprotonate the amine, followed by reaction with methyl iodide (CH₃I) in an appropriate solvent like tetrahydrofuran (B95107) (THF). mdpi.com This reaction effectively introduces a methyl group onto the nitrogen atom of the amino acid, converting this compound into Boc-N-Me-D-Leu-OH with high yields, reported to be around 90%. mdpi.com This N-methylated derivative can then be used in subsequent peptide coupling reactions. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and minimizing side reactions are paramount in peptide synthesis. The optimization of reaction conditions, including the choice of coupling reagents and solvent systems, is critical for the efficient use of this compound.

Role of Coupling Reagents (e.g., EDCI, HOBt, PyBOP)

Coupling reagents are essential for activating the carboxyl group of this compound to facilitate the formation of the amide bond. A variety of such reagents are available, each with its own advantages.

Carbodiimides (EDCI, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used coupling reagents. mdpi.comnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and other side reactions. peptide.comuni-kiel.de

Additives (HOBt): To suppress racemization and improve coupling efficiency, carbodiimides are almost always used in conjunction with an additive. peptide.comrsc.org 1-Hydroxybenzotriazole (HOBt) is a classic example. HOBt traps the O-acylisourea intermediate to form an active ester, which is less reactive but also less prone to racemization. nih.govrsc.orgcdnsciencepub.com This combination, often with a base like N,N-diisopropylethylamine (DIPEA), is a workhorse in peptide synthesis. mdpi.com For instance, the condensation of N-Boc-Me-D-Leu-OH with D-Leu-OBn·TosOH was successfully achieved using the EDCI/HOBt/DIPEA reagent system. mdpi.com

Phosphonium and Aminium Salts (PyBOP, HBTU): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high efficiency and are particularly useful for difficult couplings, such as those involving sterically hindered or N-methylated amino acids. sigmaaldrich.comacs.org These reagents generate OBt active esters in situ. sigmaaldrich.com PyBOP is often preferred in cyclization reactions to avoid potential side reactions associated with aminium salts. acs.org HBTU has been used in the solution-phase synthesis of leuprolide intermediates involving this compound containing fragments. google.com

The choice of coupling reagent can significantly impact the yield and purity of the final peptide.

| Coupling Reagent Combination | Application Example | Reported Yield | Reference |

| EDCI, HOBt, DIPEA | Condensation of N-Boc-Me-D-Leu-OH and D-Leu-OBn·TosOH | 85% | mdpi.com |

| DCC, HOBt | Coupling of Boc-L-Pro-OH with N-methylated leucine methyl ester | Not specified | nih.gov |

| HBTU, Triethylamine | Coupling of Boc-D-Leu-Leu-OH with Arg(Mtr)-Pro-NHEt | 60% | google.com |

| PyBOP | Used for difficult couplings and cyclizations | Not specified | acs.org |

Solvent Systems and Anhydrous Conditions

The solvent system plays a critical role in peptide synthesis by solubilizing the reactants and influencing reaction rates. Dichloromethane (DCM) and dimethylformamide (DMF) are the most commonly used solvents for both solid-phase and solution-phase peptide synthesis due to their ability to swell resins and dissolve most protected amino acids and peptides.

While the conventional wisdom has been that strictly anhydrous conditions are necessary to prevent hydrolysis of activated intermediates, some studies have shown that this is not always the case. For example, it has been demonstrated that peptide synthesis using the mixed anhydride method can be successfully carried out in DMF containing up to 25% water without a significant drop in yield. cdnsciencepub.com However, for many standard procedures, particularly those involving highly reactive intermediates, anhydrous solvents are still preferred to maximize yield and minimize side reactions. google.com The choice of solvent can also depend on the specific coupling reagents and bases used. For instance, while DCM can be a poor solvent when triethylamine is the base, it is a superior solvent when N-methylmorpholine is used. cdnsciencepub.com

pH Control and Monitoring during Synthesis

The synthesis of this compound, primarily through the N-tert-butoxycarbonylation of D-leucine with di-tert-butyl dicarbonate (Boc₂O), is highly dependent on precise pH control for optimal yield and purity. The pH of the reaction medium directly influences the reactivity of the amino acid and the stability of the protecting agent.

The reaction requires a basic environment to deprotonate the amino group of D-leucine, thereby increasing its nucleophilicity to attack the Boc anhydride. Typically, the synthesis is performed in a mixture of water and an organic solvent like tert-butyl alcohol or dioxane. orgsyn.orgjst.go.jp The pH is carefully adjusted and maintained within a specific basic range, often between 8.5 and 10.0. orgsyn.org This is commonly achieved using inorganic bases such as sodium hydroxide (B78521) or sodium bicarbonate. orgsyn.orgnih.gov

Monitoring the pH is crucial throughout the reaction. A pH meter is used to track the acidity of the mixture in real-time. The pH tends to decrease as the reaction progresses, necessitating the incremental addition of base to keep it within the optimal range. Once the reaction is complete, which can be indicated by the stabilization of the pH (e.g., at a level of 7.5–8.5), the workup procedure also involves critical pH adjustments. orgsyn.org The reaction mixture is acidified, typically to a pH between 1 and 4, using reagents like potassium hydrogen sulfate (B86663) or hydrochloric acid. orgsyn.orgjst.go.jp This step serves to protonate the carboxylate group of the product, making it less water-soluble and facilitating its isolation via extraction or precipitation. orgsyn.org

| Synthesis Stage | Typical pH Range | Purpose | Common Reagents |

|---|---|---|---|

| D-Leucine Dissolution & Reaction | 8.5 - 10.0 | Deprotonate amino group to enhance nucleophilicity for reaction with Boc₂O. | NaOH, NaHCO₃, Triethylamine |

| Reaction Completion | 7.5 - 8.5 | Indicates the consumption of reagents and completion of the N-protection reaction. | N/A (Monitored) |

| Product Workup & Isolation | 1.0 - 4.0 | Protonate the carboxylate group to facilitate product precipitation or extraction from the aqueous phase. | KHSO₄, HCl |

Scale-Up Considerations for this compound Production in Research

Transitioning the synthesis of this compound from a small laboratory bench scale to larger-scale production for extensive research use introduces a distinct set of challenges and considerations. While the fundamental chemistry remains the same, parameters such as reaction methodology, process control, and purification techniques must be adapted to handle larger quantities safely and efficiently.

For the production of a single amino acid derivative like this compound, liquid-phase (or solution-phase) synthesis is generally preferred for scale-up over solid-phase methods. biomatik.com Liquid-phase synthesis can be more cost-effective for single molecules and may result in higher crude purity before final isolation. biomatik.com

Key factors to consider during the scale-up of this compound production include:

Process Control: The N-acylation reaction is exothermic, and the heat generated must be managed effectively in large volumes to prevent temperature increases that could lead to side reactions. This often requires the use of jacketed reactors with controlled cooling systems. Similarly, ensuring adequate mixing in a large reactor is vital for maintaining reaction homogeneity and achieving consistent results. orgsyn.org

Reagent and Solvent Management: The economic and environmental impact of reagents and solvents becomes more significant at a larger scale. acs.org Solvents, which constitute the bulk of the waste in peptide synthesis, need to be chosen carefully, with considerations for potential recycling. acs.orgresearchgate.net The safety profiles of reagents are also a major concern; for example, certain coupling agents used in subsequent peptide synthesis steps are known to be explosive, making their use in large quantities hazardous. biomatik.comresearchgate.net

Workup and Purification: Procedures for extraction and crystallization must be robust and scalable. Handling large volumes of immiscible solvents for extraction requires appropriate equipment to manage phase separation and extraction efficiency. Crystallization, a key step for purification, needs well-defined protocols for solvent ratios and cooling rates to ensure consistent product quality, purity, and yield on a large scale. orgsyn.org A detailed procedure for a one-mole scale synthesis of a similar Boc-amino acid highlights the use of a 4-liter flask and large volumes of solvents for extraction and crystallization. orgsyn.org

Advanced Technologies: An alternative to traditional batch scale-up is the concept of "numbering-up," where multiple microreactors are operated in parallel. This approach allows for large-scale production by multiplying an already optimized small-scale process, thus maintaining excellent control over reaction parameters like temperature and time, and avoiding the common challenges of direct physical scale-up. google.com

| Parameter | Lab-Scale Synthesis (mg to g) | Research-Scale Production (>100 g) |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor for temperature control orgsyn.org |

| Heat Management | Simple heating/cooling baths | Automated temperature control, management of exotherms |

| Workup | Separatory funnel for extractions | Large-scale extraction equipment, defined protocols for phase separation orgsyn.org |

| Purification | Flash chromatography, simple crystallization | Controlled crystallization with specific cooling profiles, filtration systems orgsyn.org |

| Primary Concern | Proof of concept, obtaining material for initial tests | Reproducibility, safety, cost-effectiveness, waste management acs.orgresearchgate.net |

Applications of Boc D Leu Oh As a Chiral Building Block in Advanced Organic and Medicinal Chemistry

Design and Synthesis of Peptide-Based Therapeutics and Drug Candidates

Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced bioavailability, metabolic stability, and receptor affinity. Boc-D-Leu-OH is frequently employed in the synthesis of peptidomimetics due to its ability to introduce unnatural amino acid residues that confer these desirable characteristics. For instance, it has been used in the synthesis of peptide mimetics with dopamine (B1211576) receptor modulatory activity medchemexpress.com and in the construction of all-D-amino acid peptides designed as allosteric modulators of the Interleukin-1 receptor (IL-1R), which can conserve specific signaling pathways while inhibiting others nih.gov. The incorporation of D-amino acids, like D-leucine, can also influence peptide conformation, contributing to the development of novel therapeutic scaffolds acs.org.

Synthesis of Antimicrobial Agents

The unique structural features introduced by this compound can be instrumental in the synthesis of compounds exhibiting antimicrobial activity. For example, it has been utilized in the preparation of building blocks for the total synthesis of Aeruginazole A, a macrocyclic peptide isolated from cyanobacteria that has demonstrated inhibitory activity against Bacillus subtilis ub.edu. Furthermore, this compound is cited as a precursor in the production of antibiotics, highlighting its broader utility in the development of agents targeting microbial pathogens fengchengroup.com.

Creation of Antiviral and Anticancer Compounds

This compound plays a significant role in the synthesis of a wide array of pharmaceutical agents targeting viral infections and cancer. It serves as a key intermediate in the preparation of several antiviral drugs, including atazanavir (B138) (an anti-AIDS drug) and telaprevir (B1684684) (an anti-hepatitis C virus drug) guidechem.com. Its application extends to the development of novel antiviral agents, such as those targeting Japanese Encephalitis Virus (JEV) plos.org and Norovirus protease inhibitors nih.gov. In the realm of oncology, this compound is used in the synthesis of peptide-based curcumin (B1669340) derivatives with in vitro anticancer activity caymanchem.com, precursors for anticancer drugs like BB-2516 guidechem.com, and cyclic octapeptides exhibiting potent anticancer effects against cancer cell lines ias.ac.in. It is also integral to the synthesis of covalent peptidomimetic inhibitors designed for proteases involved in SARS-CoV-2, contributing to the development of antiviral therapies nih.gov.

Modulation of Biological Pathways

The precise introduction of this compound into molecular structures allows for the fine-tuning of biological pathway modulation. It has been employed in the synthesis of compounds that inhibit specific enzymes, such as protein kinase C, which is crucial for cellular signaling biosynth.com. Its use in developing peptide-based drugs targets various biological pathways, particularly in cancer therapy and enzyme inhibition . Furthermore, its incorporation into peptides can modulate protein-protein interactions, as seen in its use for creating IL-1R modulators nih.gov, and it has been associated with dopamine receptor modulatory activity medchemexpress.com.

Synthesis of Natural Product Analogs and Derivatives

This compound is a critical component in the total synthesis and derivatization of numerous complex natural products, enabling the exploration of their biological activities and the development of novel analogs.

Total Synthesis of Complex Macrocycles (e.g., Aeruginazole A, Galaxamide and its Analogs)

The complex structures of natural products often pose significant synthetic challenges. This compound has been instrumental in the total synthesis of macrocyclic compounds such as Aeruginazole A and Galaxamide. In the synthesis of Aeruginazole A, this compound is used to prepare stereodefined thiazole (B1198619) building blocks, which are crucial components of the molecule's southern region ub.edunih.govresearchgate.net. For Galaxamide and its analogs, this compound serves as a direct starting material in established synthetic routes, facilitating the construction of the cyclic pentapeptide core mdpi.comnih.gov. These syntheses highlight the compound's utility in assembling intricate cyclic peptide structures with precise stereochemical control.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

The synthesis of analogs of natural products or lead compounds is fundamental to structure-activity relationship (SAR) studies. By systematically incorporating this compound and other modified amino acids, researchers can probe how specific structural features, such as the D-configuration of leucine (B10760876) or its hydrophobic side chain, influence biological activity. For instance, SAR studies on Galaxamide analogs have revealed that the position and stereochemistry of D-amino acids significantly impact their anticancer efficacy nih.gov. Similarly, studies involving this compound have helped elucidate the importance of the α-amino group and the stereochemical configuration of leucine for potent biological activity in other contexts nih.gov.

Development of Advanced Materials and Functional Molecules

The incorporation of chiral amino acid derivatives like this compound into polymer architectures can impart sophisticated properties, such as responsiveness to external stimuli and the ability to form ordered helical structures. These characteristics are highly sought after for creating smart materials with tunable functions.

Incorporation into Synthetic Helical Polymers for Thermo-responsive Behavior

This compound has been explored as a component in the synthesis of synthetic helical polymers, where it contributes to the material's thermo-responsive nature. Research indicates that the presence of Boc-D-amino acids, including this compound, can induce reversible helix inversion processes in foldamers and other helical polymer structures rsc.orgresearchgate.net. This phenomenon occurs due to temperature-dependent changes in supramolecular interactions, specifically between the polymer's amino/carboxylic acid groups and the Boc-D-amino acid residues.

For instance, a study demonstrated that when a specific foldamer interacts with Boc-D-amino acids like this compound, a reversible helix inversion from a P helix to an M helix can be induced. This transition is activated or deactivated by temperature, with the P helix observed at high temperatures (supramolecular interaction OFF) and the M helix at low temperatures (supramolecular interaction ON) rsc.orgresearchgate.net. This ability to switch helical conformation based on temperature is a critical feature for designing materials with dynamic and tunable properties.

Furthermore, chiral amino acid moieties, such as those derived from leucine, can be incorporated into polymer backbones or side chains to create polymers with inherent chirality and stimuli-responsive behavior. For example, copolymerization of methacrylate (B99206) monomers with Boc-L/D-leucine methacryloyloxyethyl ester (Boc-L/D-Leu-HEMA) has yielded dual thermo- and pH-responsive polymers. These copolymers exhibit temperature-induced phase transitions, with the specific transition behavior influenced by the copolymer composition researchgate.net. The hydrophobic leucine moiety is noted for its role in the formation and stabilization of α-helices, which are crucial for protein structure and function, suggesting its utility in biomimetic materials researchgate.net.

Table 1: Examples of Chirality and Thermo-responsiveness in Polymers Incorporating Leucine Derivatives

| Polymer Type/Moiety | Key Feature | Stimulus | Response | Reference |

| Foldamer + this compound | Helix inversion | Temperature | Reversible P to M helix inversion | rsc.orgresearchgate.net |

| MEO₂MA-co-Boc-D/L-Leu-HEMA | Chiral copolymer | Temperature, pH | Dual thermo- and pH-dependent solubility | researchgate.net |

| Chiral Polyacetylenes | Helical backbone | Temperature | Self-assembly into core/shell nanoparticles with thermosensitive shells | acs.org |

Applications in Drug Delivery Systems Utilizing Temperature Sensitivity

The thermo-responsive nature of polymers incorporating this compound positions them as promising candidates for advanced drug delivery systems. The ability of these materials to undergo conformational changes or alter their solubility with temperature can be leveraged for controlled drug release.

Polymers that exhibit reversible helix inversion, influenced by temperature and the presence of chiral molecules like this compound, can be designed to encapsulate and release therapeutic agents in a temperature-dependent manner rsc.org. This mechanism allows for the potential of triggered release of drugs in response to physiological temperature fluctuations or external heating.

The development of stimuli-responsive materials for drug delivery is a rapidly advancing field. Polymers that can respond to temperature changes are particularly attractive for applications such as localized drug delivery, where a slight increase in temperature (e.g., in tumor tissues or via external hyperthermia) can trigger drug release nih.gov. The chiral nature imparted by building blocks like this compound can further enhance specificity and interaction with biological systems.

Table 2: Potential Applications of Thermo-responsive Chiral Polymers in Drug Delivery

| Polymer Characteristic | Potential Application | Mechanism | Notes |

| Temperature-induced helix inversion | Controlled drug release | Conformational change alters drug encapsulation/release | Exploits physiological temperature variations or external triggers |

| Thermo-responsive solubility | Targeted delivery/release | Polymer solubility changes with temperature, affecting drug release rate | Can be tuned by copolymer composition |

| Chiral recognition | Enantioselective drug delivery | Preferential interaction with specific drug enantiomers | Enhances therapeutic efficacy and reduces side effects |

Analytical Methodologies for Characterization and Purity Assessment of Boc D Leu Oh and Its Derivatives

Chromatographic Purity and Chiral Analysis

Pre-column Derivatization Strategies for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing amino acids and their derivatives. Due to the limited chromophoric properties of many amino acids, pre-column derivatization is often employed to enhance detection sensitivity and enable enantiomeric separation.

Use of o-Phthalaldehyde (B127526) (OPA) and Chiral Thiols (e.g., Boc-D-Cys, N-acetyl-L-cysteine)

The reaction of o-phthalaldehyde (OPA) with primary amines, in the presence of a nucleophilic thiol, is a well-established method for creating fluorescent isoindole derivatives nih.govresearchgate.nettandfonline.comtandfonline.com. When a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), is used, the resulting isoindole derivatives are diastereomeric nih.govtandfonline.comtandfonline.comlcms.cznii.ac.jpresearchgate.net. This diastereomer formation is critical for achieving enantioseparation on standard reversed-phase HPLC columns. While OPA primarily reacts with primary amines, modifications and alternative derivatization agents exist to accommodate secondary amines tandfonline.comnih.govmdpi.com. The derivatization process typically occurs rapidly at room temperature lcms.czresearchgate.netnih.gov. The resulting derivatives are highly fluorescent, allowing for sensitive detection, often with limits of detection in the picomole range lcms.cznih.gov.

Application in Simultaneous Determination of D- and L-Amino Acids

The OPA/chiral thiol derivatization strategy is particularly powerful for the simultaneous determination of both D- and L-amino acid enantiomers tandfonline.comtandfonline.comlcms.cznih.govnih.govmdpi.com. By forming diastereomeric derivatives, which possess different physicochemical properties, their separation can be achieved on achiral stationary phases using reversed-phase HPLC researchgate.netlcms.czcapes.gov.br. This approach offers a significant advantage over using chiral stationary phases when analyzing complex mixtures containing multiple amino acids lcms.cz. Research has demonstrated the ability of this method to separate over 30 proteinogenic amino acid enantiomers, achieving high resolution and precision with modern UHPLC technology lcms.cz. For instance, a method employing OPA and N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC) has been optimized for sensitive detection with fluorescence or UV spectrophotometry, with enantiomeric impurity detection limits as low as 0.04% nih.govresearchgate.net. Studies have successfully applied this technique to analyze complex matrices like vinegar and food samples, identifying and quantifying D-amino acids present alongside their L-counterparts lcms.cznii.ac.jpresearchgate.netcapes.gov.br.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the analysis of amino acids and their derivatives, offering advantages in terms of speed and ease of use butterworth-labs.co.uknih.govacs.orgresearchgate.netslideshare.netuad.ac.id. Historically, TLC was used to separate amino acids, followed by visualization with ninhydrin (B49086) reagent, which reacts with amino acids to produce colored spots butterworth-labs.co.ukresearchgate.netresearchgate.net. While UV detection is not suitable for native amino acids due to their lack of UV absorption, derivatization methods can enable UV detection butterworth-labs.co.ukresearchgate.net.

For the analysis of amino acid enantiomers by TLC, several strategies exist, including the use of plates impregnated with chiral selectors, addition of chiral selectors to the mobile phase, or pre-derivatization of the enantiomers tandfonline.com. Pre-derivatization, similar to HPLC, can convert enantiomers into diastereomers that can be separated on standard TLC plates tandfonline.com. Visualization is typically achieved using ninhydrin or other staining reagents butterworth-labs.co.ukresearchgate.net. Common stationary phases include silica (B1680970) gel, and mobile phases often consist of mixtures of organic solvents and water, sometimes with acidic components butterworth-labs.co.ukresearchgate.netresearchgate.netbc.edu.

Table 1: Typical TLC Conditions for Amino Acid Analysis

| Stationary Phase | Mobile Phase Composition | Visualization Method | Notes |

| Silica Gel (0.2 mm) | n-Hexane : Acetone (B3395972) (e.g., 1:1) | Ninhydrin spray | Used for separating various compounds, including amino acids. Visualization with ninhydrin produces colored spots. researchgate.netresearchgate.net |

| Silica Gel 60 | n-Butanol : Glacial Acetic Acid : Water (e.g., 60:18.77:21.09) | Ninhydrin spray | Optimized mobile phase for separating seven amino acids on microcrystalline cellulose. researchgate.net For silica gel plates, a common mobile phase is n-butanol-acetic acid-water (4:1:5) or (20:20:60). butterworth-labs.co.ukbc.edu |

| RP18 bonded TLC plate | Methanol (B129727) : Water (e.g., 1:9) (after copper(II) acetate (B1210297) treatment) | Ninhydrin spray | Used in conjunction with chiral selectors for enantiomeric separation via ligand-exchange chromatography. uad.ac.id |

| High-performance TLC | Various solvent systems (e.g., Acetone : Water : Chloroform : Ethanol : Aqueous Ammonia) | Various staining reagents | Modern HPTLC allows for faster separations, higher sensitivity, and better reproducibility. uad.ac.id Detection can involve specific reagents like methyl red and bromophenol blue for certain derivatives, or ninhydrin for amino acids. researchgate.net |

Optical Rotation Measurements for Stereochemical Confirmation

Optical rotation is a fundamental physical property used to confirm the stereochemical configuration of chiral molecules, including amino acids and their derivatives ucsb.edukhanacademy.orglibretexts.org. It measures the extent to which a chiral compound rotates the plane of polarized light. This rotation is quantified as the specific rotation ([α]), typically measured at a specific temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line, 589 nm) thermofisher.comsigmaaldrich.comfishersci.at.

The D-configuration of Boc-D-Leu-OH is confirmed by measuring its specific rotation. While the D/L designation refers to the stereochemical relationship to glyceraldehyde, the direction of optical rotation (+ or -) is not directly predictable from the D/L designation alone and depends on the specific molecular structure ucsb.edukhanacademy.orglibretexts.org. For this compound, reported values for specific rotation typically fall within a range, indicating its dextrorotatory nature. For example, N-Boc-D-leucine hydrate (B1144303) has been reported with specific rotations such as +21.5 to +26.5° (c=2 in acetic acid) sigmaaldrich.comsigmaaldrich.com or +25° (c=2 in Acetic Acid) fishersci.at. Another source lists +25.2 ± 0.1° (c=2 in acetic acid) for N-Boc-D-leucine hydrate thermofisher.com. These values serve as critical identifiers for the D-enantiomer, distinguishing it from its L-counterpart.

Computational and Theoretical Studies Involving Boc D Leu Oh

Conformational Analysis of Peptides Incorporating Boc-D-Leu-OH

Molecular Modeling and Simulations (e.g., DFT calculations)

Molecular modeling and simulation techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD), are crucial for investigating the conformational landscape of peptides containing this compound. DFT calculations can provide detailed insights into the electronic structure and energies of different conformers, while MD simulations allow for the exploration of dynamic behavior over time. For example, MD simulations have been used to study the impact of chiral inversion on peptide structures at interfaces nih.gov. DFT calculations, often at the B3LYP/6-31G* level, have been applied to analyze peptide backbone conformations and predict properties such as vibrational CD spectra, aiding in the assignment of specific structural motifs nih.gov. These computational methods help in understanding how the Boc protecting group and the D-leucine residue influence the peptide's flexibility, stability, and potential interactions. Studies have also utilized computational modeling to predict the conformational propensities of amino acid residues, including leucine (B10760876), in unfolded peptides, highlighting the role of backbone solvation and side-chain interactions in determining preferred conformations pnas.orgrsc.org.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to elucidate the mechanisms and selectivity of chemical reactions involving this compound, particularly in synthetic processes.

Analysis of Radical Reactivity and Ring Strain Effects

While leucine itself is not a cyclic amino acid, computational studies can analyze the reactivity of this compound in various reaction pathways, including those involving radical intermediates. DFT calculations have been used to study the radical stabilization effects of functional groups, which can inform reaction design and selectivity researchgate.net. For instance, studies on photochemical bromination have employed DFT to model reaction mechanisms and analyze radical stabilization energies researchgate.net. Although "ring strain effects" are not directly applicable to this compound itself, computational analysis of reaction intermediates or transition states could reveal strain-related phenomena that influence reaction pathways and product distribution. The analysis of reaction mechanisms, including the role of protecting groups like Boc, can be aided by DFT calculations, which help in understanding activation energies and intermediate stabilities in synthetic transformations .

Structure-Based Design and Docking Studies of Derivatives

Computational approaches are vital for structure-based drug design, enabling the prediction of how molecules interact with biological targets and guiding the synthesis of novel derivatives with improved properties.

Predicting Interactions with Biological Targets (e.g., Hsp90)

Structure-based design and docking studies are employed to predict the binding of this compound derivatives to biological targets. While direct docking studies of this compound itself with Hsp90 are not explicitly detailed in the provided search results, related studies demonstrate the application of these techniques. For example, computational analysis has been used to predict the binding of peptide analogs to MDM2 protein, correlating docking scores with experimental bioactivity nih.gov. Similarly, docking studies have been performed on inhibitors targeting other proteins, such as USP21, where computational predictions guide the optimization of lead compounds acs.org. The principles of structure-based design, involving the analysis of molecular interactions like hydrogen bonding and hydrophobic contacts, are applicable to predicting how this compound derivatives might interact with targets like Hsp90, even if specific examples are not directly cited for this particular target in the provided snippets. DFT calculations have also been used to rationalize atroposelectivity in catalytic reactions involving chiral substrates, which is relevant for understanding the stereochemical outcomes of reactions involving chiral amino acid derivatives uni-marburg.de.

Advanced Research Directions and Future Perspectives of Boc D Leu Oh

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has been effective but often suffers from low atom economy and reliance on hazardous solvents. rsc.org The development of novel synthetic strategies is crucial for improving the efficiency and environmental footprint of producing peptides containing Boc-D-Leu-OH. One key area of advancement is in continuous flow synthesis, which can significantly accelerate the manufacturing process. By adapting synthesis reactions for a continuous flow system, the time required for each amino acid addition can be reduced to minutes, allowing for the assembly of an entire peptide in just over an hour. innovations-report.com This high-speed approach not only increases efficiency but also allows for the rapid detection of potential issues in a synthesis, facilitating quicker optimization. innovations-report.com

A significant push in modern chemistry is the adoption of "green" principles to minimize environmental impact. In peptide synthesis, this involves replacing hazardous solvents and reagents with more benign alternatives. peptide.com Solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are commonly used in both solution- and solid-phase peptide synthesis, are known for their toxicity. rsc.org

Research has identified greener solvents that can effectively replace their hazardous counterparts. Propylene carbonate, for instance, has been demonstrated as a viable green polar aprotic solvent for both coupling and deprotection reactions in solution-phase synthesis using Boc-protecting groups, with chemical yields comparable to or better than those in conventional solvents. rsc.org Furthermore, advancements have been made in developing aqueous media for peptide synthesis. Micellar catalysis conditions using specialized surfactants can facilitate tandem deprotection and coupling sequences in water, dramatically reducing the amount of organic solvent needed and thereby lowering the environmental factor (E Factor) of the process. greentech.fr

| Solvent Type | Examples | Environmental/Safety Concerns | Green Alternative Examples |

| Traditional Aprotic Polar | DMF, NMP, DCM | Toxicity, environmental persistence | Propylene Carbonate, γ-Valerolactone (GVL) |

| Reaction Medium | Organic Solvents | Waste generation, flammability, toxicity | Water (Aqueous Media) |

This table summarizes the shift from hazardous traditional solvents to greener alternatives in peptide synthesis.

Exploration of Expanded Biological Activities of this compound Containing Compounds

The incorporation of D-amino acids like D-leucine into peptides is a well-established strategy to enhance their stability and activity. mdpi.com Natural peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. Replacing L-amino acids with their D-enantiomers can render the peptide resistant to these enzymes, thereby increasing its effective lifetime in vivo. mdpi.comrsc.org This enhanced stability allows for the exploration of a wider range of biological activities for peptides containing this compound.

Host defense peptides (HDPs) are crucial components of the innate immune system and have shown potential as broad-spectrum therapeutic agents. mdpi.com Modifying these peptides with D-amino acids is a successful approach to improving their efficacy. mdpi.com Research on a novel antimicrobial peptide (AMP) from the frog Odorrana schmackeri, designated B1OS, demonstrated that the addition of a D-leucine residue significantly enhanced its biological activity. mdpi.com

The modified peptide, B1OS-D-L, showed markedly improved antibacterial activity, particularly against Gram-positive bacteria, compared to the original peptide. mdpi.com While maintaining potent antimicrobial and anticancer effects, the D-leucine modification also led to a desirable reduction in hemolytic activity, indicating a better safety profile. mdpi.com These findings highlight the potential of using this compound to synthesize peptide analogues with fine-tuned immune-modulating properties, potentially influencing cell recruitment and response as part of their enhanced antimicrobial action.

| Peptide | Modification | Effect on Antibacterial Activity (MIC against S. aureus) | Effect on Hemolysis |

| B1OS (Parent) | None | 32 μM | Higher |

| B1OS-L | L-leucine addition | 4 μM | Higher |

| B1OS-D-L | D-leucine addition | 4 μM | Reduced |

This table illustrates the impact of adding L-leucine versus D-leucine on the bioactivity of the B1OS peptide, based on findings from a study on peptides from Odorrana schmackeri. mdpi.com

Integration with Emerging Technologies in Chemical Synthesis and Drug Discovery

The fields of chemical synthesis and drug discovery are being revolutionized by emerging technologies that promise to accelerate the development of new therapeutics. The application of non-natural amino acids like D-leucine is benefiting significantly from these advancements. High-throughput screening (HTS) platforms, combined with the use of diverse chemical libraries built with unnatural amino acids, allow for the rapid identification of highly active and low-toxicity candidate molecules.

Moreover, computational tools and machine learning are playing an increasingly important role. Protein language models, a form of artificial intelligence, can now be used to study the function and structure of proteins based solely on their amino acid sequences. nih.gov This allows researchers to predict how the inclusion of a D-amino acid might affect a peptide's properties, enabling more targeted and efficient design of novel peptide drugs. These computational approaches, combined with rapid synthesis technologies, create a powerful workflow for designing, producing, and testing new peptide-based therapies with unprecedented speed. innovations-report.comnih.gov

Investigating the Role of D-Amino Acid Position in Peptide Activity

The specific location of a D-amino acid within a peptide sequence is critical to its final structure and function. rsc.org The introduction of a single D-amino acid can induce significant changes in the peptide's secondary structure, such as disrupting or stabilizing α-helices or β-sheets. rsc.orgnih.gov This conformational change, in turn, can dramatically alter the peptide's interaction with biological targets like receptors or enzymes. mdpi.com

A systematic approach known as a "D-amino-acid scan," where each L-amino acid in a sequence is individually replaced by its D-enantiomer, can provide crucial information about the importance of each residue's chirality for the peptide's folding and biological activity. rsc.org For example, in the case of the opioid peptide dermorphin, its biological activity is entirely dependent on the presence of a D-alanine residue at a specific position; the all-L version of the peptide is inactive. mdpi.com Similarly, studies on the B1OS peptide showed that the placement of a D-leucine residue at the second position was indispensable for achieving stronger biological activity while appropriately reducing hemolysis. mdpi.com These examples underscore that the strategic placement of D-amino acids, facilitated by building blocks like this compound, is a key tool for optimizing peptide therapeutics.

Q & A

Q. What are the critical physicochemical properties of Boc-D-Leu-OH that influence its application in peptide synthesis?

this compound (CAS 200937-17-3, molecular formula C11H23NO5) is characterized by its solubility in polar aprotic solvents (e.g., DMF, DMSO), stability under basic conditions, and sensitivity to strong acids due to the tert-butoxycarbonyl (Boc) protecting group. Its enantiomeric purity is crucial for chiral peptide synthesis, requiring validation via techniques like chiral HPLC or optical rotation measurements. Researchers must consider its molecular weight (249.30 g/mol) for stoichiometric calculations and its hygroscopic nature when storing the compound .

Q. What established protocols are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS)?

Standard SPPS protocols involve:

- Deprotection : Using trifluoroacetic acid (TFA) to remove the Boc group while maintaining the integrity of the peptide backbone.

- Coupling : Activating this compound with agents like HBTU or DCC in the presence of a base (e.g., DIEA) to ensure efficient amide bond formation.

- Neutralization : Washing with DCM or DMF to remove excess reagents. Reproducibility requires strict anhydrous conditions and real-time monitoring via Kaiser tests or FT-IR spectroscopy .

Q. How can researchers confirm the enantiomeric purity of this compound during quality control?

Enantiomeric purity is assessed using:

- Chiral HPLC : Employing columns like Chiralpak® IA with hexane/isopropanol mobile phases.

- Optical Rotation : Comparing measured [α]D values against literature data (e.g., [α]D = -24.5° in methanol).

- NMR with Chiral Shift Reagents : Using europium-based reagents to resolve diastereomeric splitting in ¹H or ¹³C spectra .

Advanced Research Questions

Q. What experimental strategies mitigate low coupling efficiency of this compound in sterically hindered peptide sequences?

Low coupling efficiency can arise from steric hindrance or poor solubility. Mitigation strategies include:

- Pre-activation : Pre-forming the active ester with HOBt or OxymaPure to enhance reactivity.

- Solvent Optimization : Using mixtures of DMF and NMP to improve solubility.

- Microwave-Assisted Synthesis : Accelerating reaction kinetics under controlled temperature and pressure. Post-coupling FT-IR or MALDI-TOF analysis validates successful incorporation .

Q. How does the stability of this compound under acidic conditions influence its utility in orthogonal protection schemes?

The Boc group is labile under acidic conditions (e.g., TFA), making it unsuitable for sequences requiring prolonged acid exposure. Researchers may employ:

- Alternative Protecting Groups : Fmoc for base-labile protection in tandem strategies.

- Buffered Deprotection : Using TFA diluted with scavengers (e.g., triisopropylsilane) to minimize side reactions. Stability studies via TGA or accelerated degradation assays (e.g., 40°C/75% RH) provide empirical data for protocol adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.